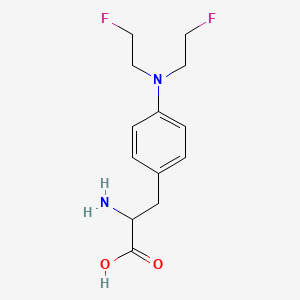
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide is a chemical compound that belongs to the class of benzazepines Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a benzazepine derivative and an acylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as toluene or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products of reduction are usually alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in various biological assays to understand its effects on cellular processes and pathways.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with certain receptors and enzymes in the body, which can modulate various physiological processes.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and neurotransmission. These interactions contribute to its potential therapeutic effects.
Comparison with Similar Compounds
N-(3-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)acetamide can be compared with other benzazepine derivatives:
Properties
CAS No. |
921752-02-5 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-(3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)14-13-4-3-11-5-7-15(2)8-6-12(11)9-13/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
InChI Key |
UGYPMBBUHVLTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(CC2)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14172868.png)

![Tributyl{[(cyclopent-2-en-1-yl)acetyl]oxy}stannane](/img/structure/B14172886.png)
![5-bromo-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide](/img/structure/B14172892.png)

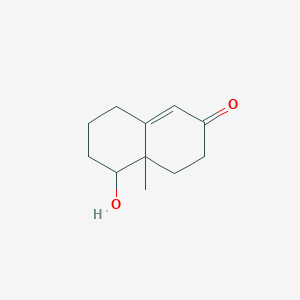
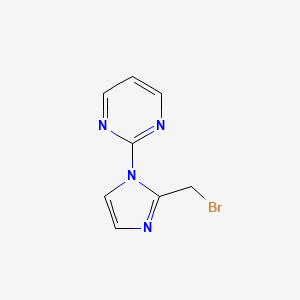
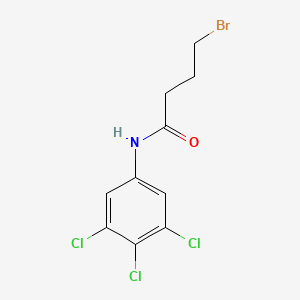
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)

![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
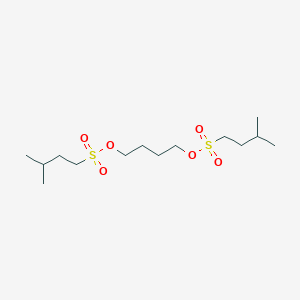
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)
